2,6-Dimethoxy-3-pyridinol
Overview
Description
2,6-Dimethoxy-3-pyridinol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO3/c1-10-6-4-3-5 (9)7 (8-6)11-2/h3-4,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Antioxidant Properties
2,6-Dimethoxy-3-pyridinol and its derivatives, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized and studied for their potent antioxidant properties. These compounds were found to be some of the most effective phenolic chain-breaking antioxidants, especially in organic solutions like autoxidations of styrene (Wijtmans et al., 2004).
Antioxidative Effectiveness
Studies on 2,6-dialkyl-3-pyridinols, including this compound, demonstrated their effectiveness as antioxidants in the oxidation of methyl oleate. Among these compounds, 2-ethyl-6-methyl-3-pyridinol was identified as the most effective antioxidant (Smirnov et al., 1963).
Molecular Rotors and Structural Analysis
This compound derivatives have been explored as molecular rotors, such as 7.7pyridinocyclophanes. These compounds exhibited interesting behaviors, including nitrogen-inside rotation of the pyridine ring, which could be chemically stopped through complexation, offering potential applications in molecular mechanics and design (Bogdan et al., 2006).
Spectroscopic and Theoretical Studies
The compound 3,5-dibromo-2,6-dimethoxy pyridine, closely related to this compound, has been the subject of extensive spectroscopic studies. These studies have provided insights into molecular vibrations, optimized geometry, and electronic properties like the HOMO-LUMO gap, contributing to a deeper understanding of such compounds (Xavier & Gobinath, 2012).
Application in Complex Chemistry
Derivatives of this compound have been used to synthesize complex chemical structures. For instance, the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl demonstrated the compound's versatility in forming intricate molecular structures, which could have applications in material science and coordination chemistry (Yu-yan, 2004).
Safety and Hazards
The safety information available indicates that 2,6-Dimethoxy-3-pyridinol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,6-dimethoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPAAWVWFNJEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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